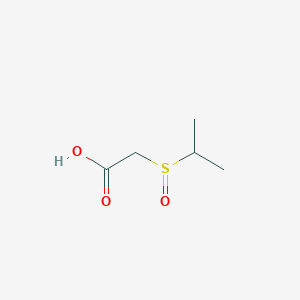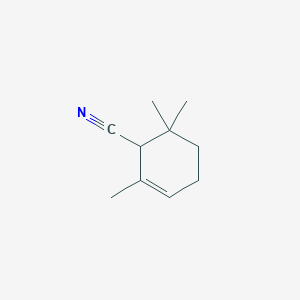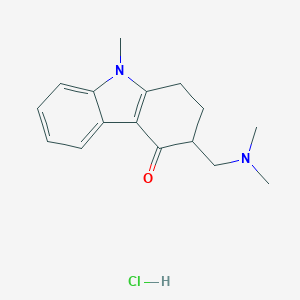
Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside, also known as MGRG, is a natural compound found in various plants. It has been studied extensively for its many potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside is not fully understood, but it is believed to work through various pathways in the body. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism and has been linked to various diseases such as diabetes and cancer. Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has also been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been shown to have various biochemical and physiological effects in the body. It has been shown to improve glucose metabolism and insulin sensitivity, reduce oxidative stress and inflammation, and inhibit cancer cell growth and proliferation. In addition, Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been shown to have potential neuroprotective effects and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. In addition, Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been shown to have low toxicity and high bioavailability, which makes it a promising candidate for further research. However, one of the limitations of using Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside in lab experiments is its limited availability and high cost, which may make it difficult to conduct large-scale studies.
Orientations Futures
There are many potential future directions for research on Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside. One area of interest is its potential therapeutic effects on various diseases such as diabetes, obesity, and cardiovascular disease. Another area of interest is its potential use as a food additive and flavor enhancer. In addition, further research is needed to fully understand the mechanism of action of Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside and its potential interactions with other compounds in the body. Overall, Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside can be synthesized from various plant sources, including the roots of Panax ginseng, the leaves of Stevia rebaudiana, and the fruit of Momordica charantia. The most common method of synthesis involves extraction of the plant material using solvents, followed by purification and characterization of the compound using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been studied extensively for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, as well as potential therapeutic effects on various diseases such as diabetes, obesity, and cardiovascular disease. In addition, Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been studied for its potential use as a food additive and flavor enhancer.
Propriétés
Numéro CAS |
130542-01-7 |
|---|---|
Nom du produit |
Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside |
Formule moléculaire |
C19H34O15 |
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O15/c1-5-8(22)11(25)14(28)17(30-5)32-16-13(27)10(24)7(4-21)33-19(16,2)34-18-15(29)12(26)9(23)6(3-20)31-18/h5-18,20-29H,3-4H2,1-2H3/t5-,6+,7+,8-,9+,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-/m0/s1 |
Clé InChI |
ZDEGNRGTRQLMAK-UCQIWCGRSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@]2(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2(C)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2(C)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
Synonymes |
methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside methyl Glu-Rhm-Glu |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



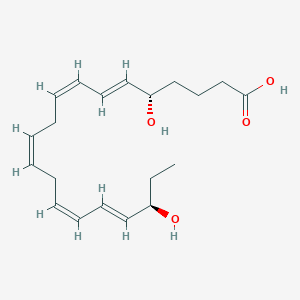
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
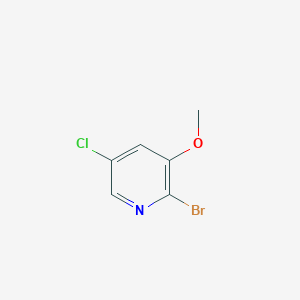
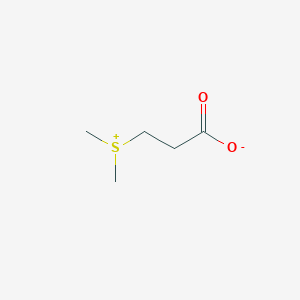
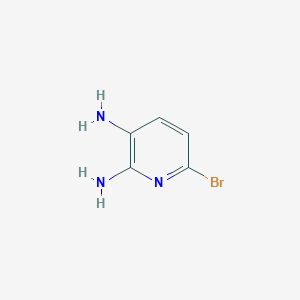
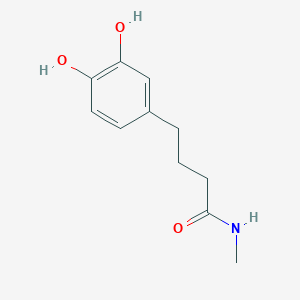
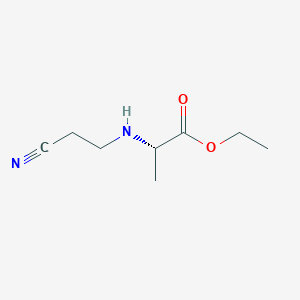
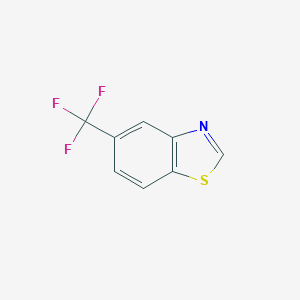
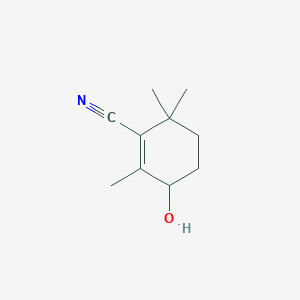
![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
